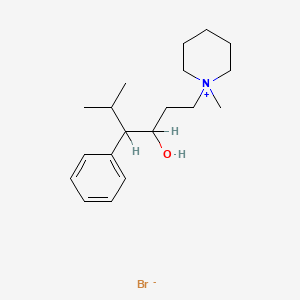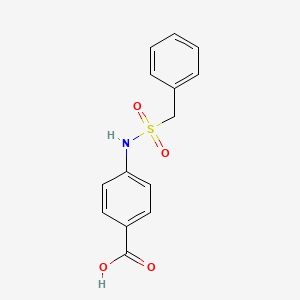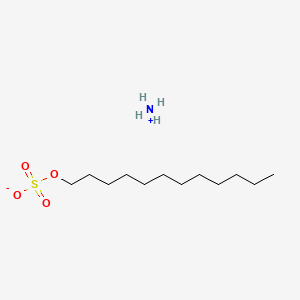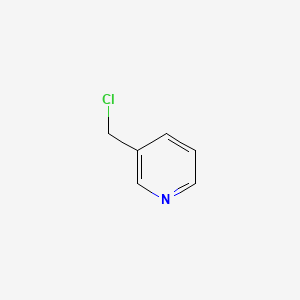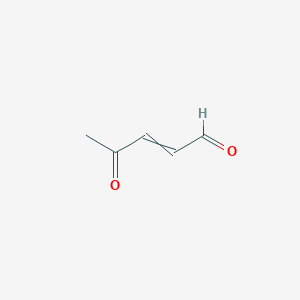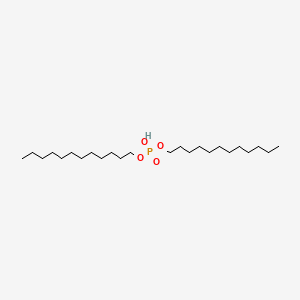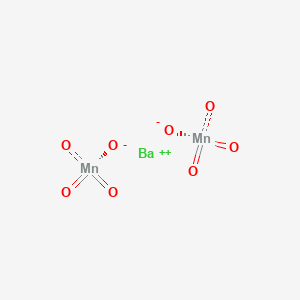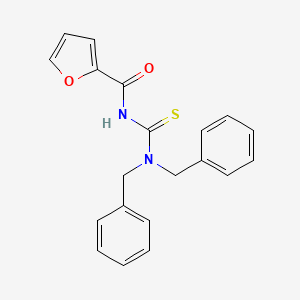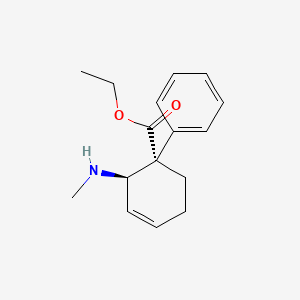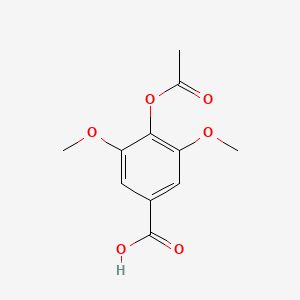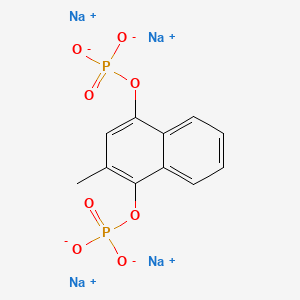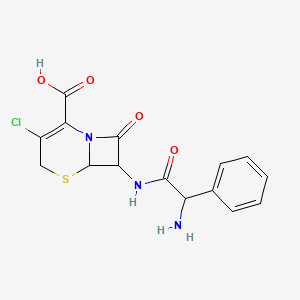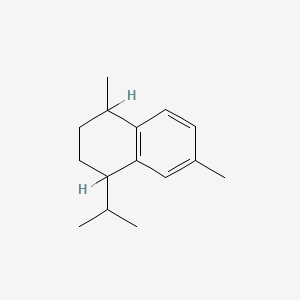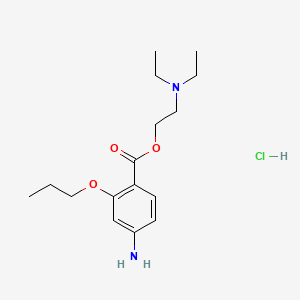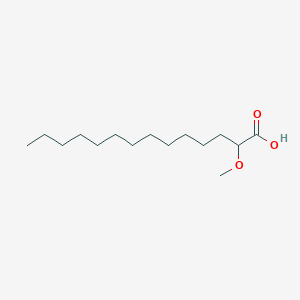
2-Methoxytetradecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxytetradecanoic acid is a natural product found in Callyspongia fallax with data available.
Wissenschaftliche Forschungsanwendungen
Marine Organism Biosynthesis
2-Methoxytetradecanoic acid was identified in the phospholipids of the Caribbean sponge Callyspongia fallax, revealing new possibilities in fatty acid biosynthesis in marine organisms. It's suggested that these methoxylated fatty acids could originate from symbiotic bacteria associated with the sponge (Carballeira & Pagán, 2001).
Antifungal Properties
The synthesized form of 2-methoxytetradecanoic acid displayed antifungal activity against Candida albicans, Aspergillus niger, and Cryptococcus neoformans. It was also noted for being more cytotoxic to C. albicans and A. niger compared to other acids, suggesting its potential as an antifungal agent (Carballeira, Ortiz, Parang, & Sardari, 2004).
Cytotoxicity to Leukemia Cells
A synthetic form of 2-methoxytetradecanoic acid exhibited cytotoxic properties against various leukemia cell lines, indicating a potential role in cancer therapy (Carballeira, Cruz, Orellano, & González, 2003).
Antimycobacterial Potential
2-Methoxytetradecanoic acid, among other methoxylated fatty acids, showed inhibitory effects on Mycobacterium tuberculosis. This suggests a role for these acids as antimicrobial lipids in marine environments, potentially produced by marine sponges or symbiotic bacteria as a defense mechanism (Carballeira, Cruz, Kwong, Wan, & Franzblau, 2004).
Eigenschaften
CAS-Nummer |
340156-63-0 |
|---|---|
Produktname |
2-Methoxytetradecanoic acid |
Molekularformel |
C15H30O3 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
2-methoxytetradecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-14(18-2)15(16)17/h14H,3-13H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
SVEUDKQPMQGCGQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C(=O)O)OC |
Kanonische SMILES |
CCCCCCCCCCCCC(C(=O)O)OC |
Synonyme |
2-methoxytetradecanoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



